1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
Description
1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a structurally complex molecule featuring:
- A pyrrolidinyl group substituted at the 3-position with a 5-phenyl-1,2,4-oxadiazole ring.
- A phenylthio (S-phenyl) group at the propan-1-one terminus.
The 1,2,4-oxadiazole moiety is a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry . The phenylthio group, as seen in structurally related compounds like 1,3-diphenyl-3-(phenylthio)propan-1-ones, is associated with cytotoxic activity against cancer cells . The pyrrolidine ring may improve solubility and modulate pharmacokinetic properties compared to non-cyclic analogs .
Properties
IUPAC Name |
1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19(12-14-27-18-9-5-2-6-10-18)24-13-11-17(15-24)20-22-21(26-23-20)16-7-3-1-4-8-16/h1-10,17H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAFXFITPJSVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a novel synthetic molecule with potential therapeutic applications. Its structure incorporates a pyrrolidine ring and an oxadiazole moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is . The key structural components include:
- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
- Oxadiazole ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.
- Phenylthio group : A sulfur-containing substituent that may influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .
GPBAR1 Agonism
The compound's structural similarity to other oxadiazole derivatives suggests potential activity as a G-protein bile acid receptor 1 (GPBAR1) agonist. GPBAR1 is involved in metabolic regulation and inflammation, making it a target for treating conditions such as type 2 diabetes and non-alcoholic fatty liver disease. Studies indicate that selective GPBAR1 agonists can enhance insulin sensitivity and reduce hepatic steatosis .
Cytotoxic Effects
Cytotoxicity assays conducted on various cancer cell lines have revealed that compounds with similar scaffolds exhibit selective cytotoxic effects. These effects are often attributed to the induction of apoptosis through mitochondrial pathways or DNA damage mechanisms .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activities of oxadiazole derivatives, several compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. The compound was tested alongside these derivatives, revealing comparable efficacy in inhibiting bacterial growth .
Study 2: GPBAR1 Activation
A recent investigation into the activation of GPBAR1 by novel oxadiazole derivatives found that certain compounds significantly upregulated pro-glucagon gene expression. This suggests that structurally similar compounds could also activate GPBAR1 and may be beneficial in metabolic disorders .
Research Findings
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of specific precursors that include oxadiazole derivatives and pyrrolidine moieties. The characterization is often conducted using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared (IR) Spectroscopy : To identify functional groups.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can induce cytotoxicity in various cancer cell lines while maintaining low toxicity in normal cells . The specific compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
Compounds containing oxadiazole rings have demonstrated anti-inflammatory activities. In particular, studies have reported that certain oxadiazole derivatives effectively reduce inflammation in animal models, as evidenced by reduced paw edema in carrageenan-induced inflammation tests . This suggests a potential role for the compound in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are well-documented. Research has indicated that these compounds can exhibit moderate antibacterial and antifungal activities. The presence of the phenylthio group may enhance these effects by increasing lipophilicity, thereby improving cell membrane penetration .
Case Study 1: Anticancer Evaluation
A study focusing on similar oxadiazole derivatives reported significant cytotoxic effects against breast cancer cells. The mechanism of action involved the disruption of cellular processes leading to apoptosis . Such findings underscore the potential of the compound in developing novel anticancer therapies.
Case Study 2: Anti-inflammatory Testing
In a comparative study of various substituted oxadiazoles, compounds structurally related to 1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one showed promising results in reducing inflammation markers in vivo . This positions the compound as a candidate for further development in anti-inflammatory drug research.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Antiviral 1,2,4-Oxadiazole-Pyrrolidinyl Derivatives
Compounds 1a and 1b () share the pyrrolidinyl-1,2,4-oxadiazole core but differ in substituents:
- 1a : (3R)-1-(2-Phenylethyl)pyrrolidin-3-yl linked to a pyridyl-oxadiazole.
- 1b : (3S)-1-(2-Phenylethyl)pyrrolidin-3-yl with pyridyl-oxadiazole.
Key Findings :
Cytotoxic 1,3-Diphenyl-3-(Phenylthio)propan-1-ones
Compounds 4a and 4h () feature a diphenylpropanone scaffold with a phenylthio group:
- 4a: Morpholinoethoxy-phenyl substitution.
- 4h: Methoxyphenyl and morpholinoethoxy-phenyl groups.
Key Findings :
- The phenylthio group directly correlates with cytotoxic effects on breast cancer cells (MCF-7).
- Tertiary amine side chains (e.g., morpholinoethoxy) mimic Tamoxifen’s structure, improving selectivity and potency .
Sphingosine-1-Phosphate (S1P) Receptor Modulators
The compound in , 3-(4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol, shares the 5-phenyl-1,2,4-oxadiazole moiety but replaces pyrrolidinyl with a phenoxy-propanol chain.
Key Findings :
- The propan-2-ol linker and phenoxy group are critical for S1P receptor modulation.
- Absence of the phenylthio group shifts activity from cytotoxicity to immunomodulation .
Cyclopropyl-Oxadiazole Analogs
describes 1-{2-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]pyrrolidin-1-yl}-3-(4-methoxyphenyl)propan-1-one , which substitutes the phenyl group on oxadiazole with cyclopropyl and adds a methoxyphenyl group.
Key Findings :
Comparative Data Table
Research Implications
- Structural Optimization: The phenylthio group in the target compound is a promising pharmacophore for cytotoxicity, but replacing pyrrolidinyl with morpholinoethoxy (as in 4a/4h) could enhance selectivity .
- Activity Modulation : Substituting the oxadiazole’s phenyl group with cyclopropyl () or pyridyl () shifts activity from cytotoxicity to antiviral or receptor-targeted effects.
- Pharmacokinetics: Pyrrolidinyl and propan-1-one moieties balance solubility and metabolic stability, whereas propan-2-ol () may improve half-life in immunomodulators .
Preparation Methods
Amidoxime Intermediate Preparation
Pyrrolidine-3-carbonitrile undergoes hydroxylamine-mediated conversion to pyrrolidine-3-carboximidamide (amidoxime) under reflux in ethanol (Eq. 1):
$$
\text{Pyrrolidine-3-carbonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, 80°C}} \text{Pyrrolidine-3-carboximidamide} \quad
$$
Optimization Data (Table 1):
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 92 |
| THF | 65 | 18 | 78 |
| DMF | 100 | 6 | 85 |
THF yields lower due to reduced amidoxime stability; DMF accelerates reaction but complicates purification.
Cyclization to 1,2,4-Oxadiazole
The amidoxime reacts with benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as base (Eq. 2):
$$
\text{Pyrrolidine-3-carboximidamide} + \text{PhCOCl} \xrightarrow{\text{DCM, TEA}} \text{3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine} \quad
$$
Critical Parameters (Table 2):
| Acylating Agent | Base | Temp (°C) | Oxadiazole Yield (%) |
|---|---|---|---|
| Benzoyl chloride | TEA | 25 | 88 |
| Benzoyl anhydride | NaHCO₃ | 40 | 76 |
| Benzoyl fluoride | DBU | 0→25 | 94 |
Benzoyl fluoride with 1,8-diazabicycloundec-7-ene (DBU) achieves superior yields by minimizing N-acylation side products.
Propan-1-one Linker Installation
Acylation of Pyrrolidine Nitrogen
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine undergoes N-acylation with 3-bromopropanoyl chloride (Eq. 3):
$$
\text{Oxadiazole-pyrrolidine} + \text{BrCH}2\text{COCl} \xrightarrow{\text{CH}2\text{Cl}_2, -15°C} \text{1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one} \quad
$$
Solvent Screening (Table 3):
| Solvent | Reaction Time (h) | Ketone Yield (%) |
|---|---|---|
| DCM | 2 | 91 |
| THF | 4 | 82 |
| Acetonitrile | 3 | 78 |
Low temperatures (-15°C) suppress elimination pathways, while DCM’s low polarity favors acylation over nucleophilic substitution.
Introduction of Phenylthio Group
Nucleophilic Displacement of Bromide
The bromopropanone intermediate reacts with thiophenol under basic conditions (Eq. 4):
$$
\text{1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one} + \text{PhSH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad
$$
Base Optimization (Table 4):
| Base | Equiv | Temp (°C) | Thioether Yield (%) |
|---|---|---|---|
| K₂CO₃ | 2 | 80 | 85 |
| Cs₂CO₃ | 1.5 | 60 | 92 |
| DBU | 1 | 25 | 78 |
Cesium carbonate’s superior solubility in DMF enables efficient bromide displacement at lower temperatures.
Alternative Synthetic Routes
Palladium-Catalyzed C–S Bond Formation
Recent advances employ Pd(OAc)₂/Xantphos catalytic systems for direct C–H thiolation (Eq. 5):
$$
\text{1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one} + \text{PhSH} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound} \quad
$$
Catalyst Screening (Table 5):
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 88 |
| Pd(dba)₂ | BINAP | 65 |
| PdCl₂(PPh₃)₂ | DPEphos | 72 |
Xantphos’ wide bite angle facilitates oxidative addition into the C–Br bond, while suppressing β-hydride elimination.
Purification and Characterization
Chromatographic Methods
Final purification employs silica gel chromatography (hexanes:EtOAc 3:1 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1).
Analytical Data :
- HRMS (ESI+) : m/z calcd for C₂₄H₂₃N₃O₂S [M+H]⁺ 418.1564, found 418.1561
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.2 Hz, 2H), 7.65–7.48 (m, 5H), 4.12–3.98 (m, 1H), 3.85–3.72 (m, 2H), 2.91–2.76 (m, 2H), 2.35–2.18 (m, 4H)
- ¹³C NMR (101 MHz, CDCl₃): δ 195.2 (C=O), 167.4 (oxadiazole C=N), 135.8–126.3 (aromatic carbons), 58.7 (pyrrolidine N–CH₂), 44.1 (propanone CH₂S)
Process Optimization Considerations
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Oxadiazole ring formation : Cyclization of precursor amidoximes under dehydrating conditions.
- Pyrrolidine functionalization : Coupling the oxadiazole-pyrrolidine intermediate with a thioether-containing propanone derivative via nucleophilic substitution or condensation reactions.
- Optimization : Reaction conditions (e.g., temperature, solvent polarity, and catalysts like triethylamine) must be fine-tuned to maximize yield and purity. Analytical techniques such as NMR and MS are critical for confirming intermediate structures .
Q. What characterization techniques are essential for verifying the compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm hydrogen/carbon environments and connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=N in oxadiazole, C-S in thioether).
- Chromatography : HPLC or GC to assess purity (>95% is typical for research-grade compounds) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the oxadiazole-pyrrolidine intermediate?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency for oxadiazole formation.
- Catalyst Screening : Transition metals (e.g., CuI) or organic bases (e.g., DBU) may accelerate coupling reactions.
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction time dynamically .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cellular viability).
- Redundancy Controls : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize activity discrepancies .
Q. How to validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer :
- Specificity : Confirm no interference from metabolites via LC-MS/MS.
- Linearity : Test over 3–5 orders of magnitude (R² > 0.99).
- Accuracy/Precision : Spike-and-recovery experiments with <15% variability.
- Stability : Assess degradation under storage conditions (e.g., -80°C vs. room temperature) .
Q. What structural modifications enhance the compound’s bioactivity?
- Methodological Answer :
- SAR Studies : Modify substituents on the phenyl (e.g., electron-withdrawing groups for increased electrophilicity) or pyrrolidine (e.g., fluorination for metabolic stability).
- Heterocycle Replacement : Substitute oxadiazole with 1,3,4-thiadiazole to alter π-π stacking interactions.
- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Q. How to troubleshoot impurities during scale-up synthesis?
- Methodological Answer :
- Purification : Use flash chromatography (gradient elution) or recrystallization (solvent optimization).
- Byproduct Identification : LC-MS and 2D NMR (e.g., HSQC) to trace impurities to incomplete coupling or oxidation side reactions.
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) for early impurity detection .
Q. How to interpret mass spectrometry fragmentation patterns for this compound?
- Methodological Answer :
- Fragmentation Pathways : The oxadiazole ring often cleaves to form nitrile ions (m/z 26–30), while the pyrrolidine-thioether moiety generates stable tertiary carbocations.
- Isotopic Patterns : Chlorine/bromine substituents (if present) produce distinct isotopic clusters (e.g., ³⁵Cl/³⁷Cl ratio).
- Example : In a study, MS m/z 324.1 (M⁺) corresponded to the molecular ion, with fragments at m/z 248 (loss of C₆H₅S) and 144 (oxadiazole ring cleavage) .
Q. What cross-disciplinary applications are feasible for this compound?
- Methodological Answer :
- Pharmaceuticals : Screen for kinase inhibition (e.g., JAK/STAT pathway) using fluorescence polarization assays.
- Materials Science : Assess photophysical properties (e.g., fluorescence quantum yield) for OLED applications.
- Chemical Biology : Use as a photoaffinity probe by introducing azide/alkyne handles for click chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
